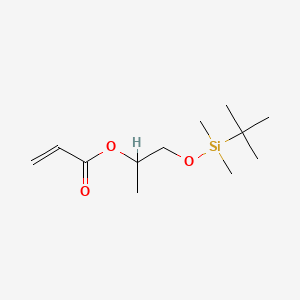
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate is a chemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.403 g/mol . This compound is characterized by the presence of an acrylate group and a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions and results in the formation of the TBDMS-protected intermediate. This intermediate can then be reacted with acryloyl chloride in the presence of a base to yield the final product .
Analyse Des Réactions Chimiques
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acrylate group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids like hydrochloric acid (HCl) for deprotection .
Applications De Recherche Scientifique
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate involves the reactivity of the acrylate group and the stability provided by the TBDMS protecting group. The acrylate group can undergo polymerization or other addition reactions, while the TBDMS group protects the hydroxyl functionality from unwanted reactions . This dual functionality allows for precise control over the reactivity and stability of the compound in various chemical processes.
Comparaison Avec Des Composés Similaires
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate can be compared with similar compounds such as:
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: This compound lacks the acrylate group and is primarily used as a protecting group for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an aldehyde group instead of an acrylate group and is used in different synthetic applications.
1-(tert-Butyldimethylsilyloxy)-2-propanone: This compound contains a ketone group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the acrylate and TBDMS groups, which provides a balance of reactivity and stability that is valuable in organic synthesis .
Propriétés
Formule moléculaire |
C12H24O3Si |
|---|---|
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-8-11(13)15-10(2)9-14-16(6,7)12(3,4)5/h8,10H,1,9H2,2-7H3 |
Clé InChI |
ASJYIBZQRDLJKS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO[Si](C)(C)C(C)(C)C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



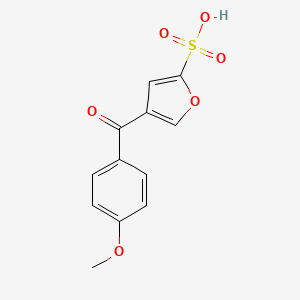
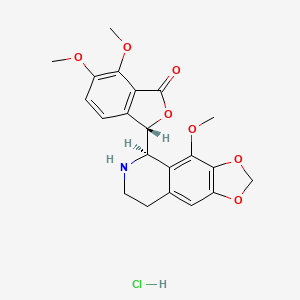
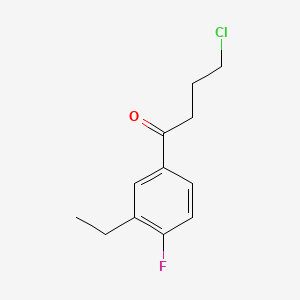

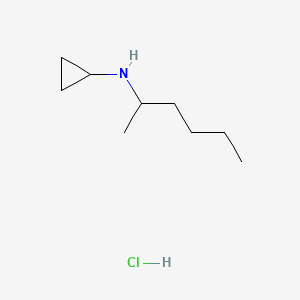
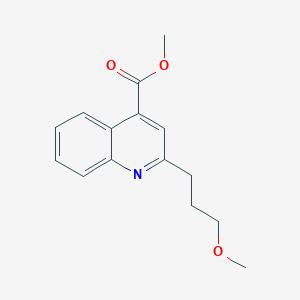

![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
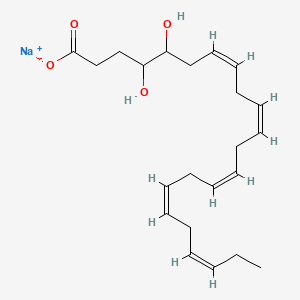
![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)
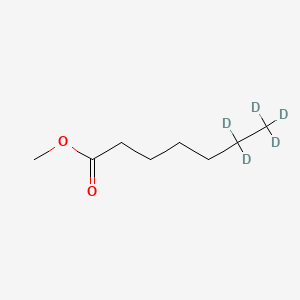
![(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13845013.png)
